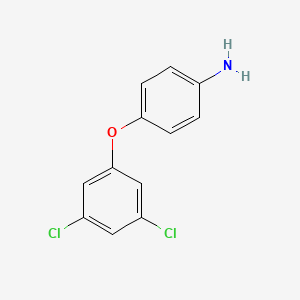

4-(3,5-Dichlorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPDUICWSVIDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Halogenated Diphenyl Ethers and Aniline Derivatives

4-(3,5-Dichlorophenoxy)aniline belongs to the structural class of diaryl ethers, which are characterized by an oxygen atom connecting two aryl rings. The diaryl ether motif is a common structural feature in numerous natural products that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antifungal, and herbicidal properties. beilstein-journals.org The presence of halogen atoms, specifically chlorine in this case, places it within the subgroup of halogenated diphenyl ethers. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is often a desirable trait in the development of bioactive compounds. nih.govnih.gov

Simultaneously, the molecule is an aniline (B41778) derivative, containing a primary amine group (-NH₂) attached to a benzene (B151609) ring. Aniline and its derivatives are fundamental building blocks in chemical synthesis, widely used in the production of dyes, polymers, and pharmaceuticals. The amino group is a versatile functional handle, allowing for a variety of chemical transformations. The combination of the halogenated diaryl ether core with the reactive aniline moiety makes this compound and related structures particularly interesting in fields like medicinal chemistry and materials science. smolecule.comcsic.es

Overview of Research Trajectories for Aryloxyaniline Compounds

Research involving aryloxyaniline compounds, such as 4-(3,5-Dichlorophenoxy)aniline, has followed several key trajectories. A significant area of investigation is their application as intermediates in the synthesis of more complex, biologically active molecules. For instance, the phenoxyaniline (B8288346) structure serves as a key scaffold for a class of potent kinase inhibitors used in cancer therapy. nih.govmdpi.com Modifications to the aniline (B41778) nitrogen or the aromatic rings allow for the fine-tuning of a compound's ability to interact with specific biological targets like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov

Another research avenue explores the biochemical and toxicological profiles of these compounds. Phenoxyaniline congeners are studied as analogues of environmental pollutants like polybrominated diphenyl ethers (PBDEs) to understand how they interact with metabolic enzymes such as cytochromes P450. nih.gov Such studies provide insight into the biotransformation and potential toxicity of halogenated aromatic compounds. researchgate.net Furthermore, the development of efficient and green synthetic methodologies for creating aryloxyanilines remains an active area of research, aiming to improve yields and reduce the reliance on harsh reaction conditions or expensive catalysts. smolecule.com

Importance As a Scaffold in Chemical Synthesis and Mechanistic Studies

Advanced Strategies for the Synthesis of this compound

The successful synthesis of the target compound relies on a sequence of well-established yet sophisticated chemical transformations. These include the formation of the central ether linkage, the introduction of the specific halogenation pattern, and the final conversion of a precursor group to the aniline moiety.

The formation of the diaryl ether core of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.org This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. chemistrysteps.com In this context, the reaction generally proceeds by coupling a phenol with an activated aryl halide.

A common strategy involves the reaction of 3,5-dichlorophenol (B58162) with an aryl halide that has an electron-withdrawing group, such as a nitro group, in the para position to the leaving group (e.g., 4-fluoronitrobenzene or 2-chloro-5-nitrobenzonitrile). smolecule.comprepchem.com The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the phenoxide, which is generated in situ by a base like sodium hydroxide. libretexts.orgprepchem.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which then collapses to expel the halide leaving group and form the stable diaryl ether product, 4-(3,5-dichlorophenoxy)nitrobenzene. libretexts.orgchemistrysteps.com

Achieving the specific 3,5-dichloro substitution pattern on the phenoxy ring requires specific synthetic routes, as direct chlorination of phenol or aniline typically yields ortho- and para-substituted products. lookchem.com Therefore, the 3,5-disubstituted precursor must often be synthesized separately.

One documented method to produce a key precursor, 3,5-dichloroaniline (B42879), starts from the more readily available 2,4-dichloroaniline (B164938). google.com This multi-step process involves:

Bromination: 2,4-dichloroaniline is first treated with bromine to yield 2-bromo-4,6-dichloroaniline. google.com

Diazotization and Reduction: The resulting compound undergoes diazotization with sodium nitrite (B80452), followed by a reduction (deamination) step using ethanol, which removes the amino group and one of the chlorine atoms to produce 3,5-dichlorobromobenzene. google.com

Ammonolysis: Finally, the 3,5-dichlorobromobenzene is converted to 3,5-dichloroaniline through a high-temperature reaction with ammonia (B1221849) water in the presence of a copper catalyst. google.com

This sequence demonstrates a sophisticated approach to controlling the regiochemistry, which is crucial for obtaining the correct isomer for the final product.

Once the diaryl ether linkage is established to form the intermediate 4-(3,5-dichlorophenoxy)nitrobenzene, the final step is the reduction of the nitro group to the corresponding aniline. smolecule.comresearchgate.net This transformation must be chemoselective to avoid the unwanted hydrogenolysis (cleavage) of the carbon-chlorine (C-Cl) or carbon-oxygen-carbon (C-O-C) ether bonds. smolecule.com

Catalytic transfer hydrogenation is a particularly effective method. The use of platinum on carbon (Pt/C) as a catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265) allows for the selective reduction of the nitro group under relatively mild conditions. smolecule.com Other common reduction systems for converting nitroarenes to anilines include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or catalytic hydrogenation with molecular hydrogen (H₂) over catalysts like palladium (Pd) or platinum. scispace.com The choice of reagent is critical to ensure high yield and purity of the final this compound product. smolecule.comscispace.com

The efficiency of the diaryl ether synthesis is highly dependent on the catalytic system employed. The classic Ullmann condensation, which traditionally required stoichiometric amounts of copper at high temperatures, has been significantly improved by the development of modern catalytic systems. rsc.org

Copper-catalyzed systems are widely used and have been made more efficient and recyclable. For instance, copper(I) exchanged onto zeolite supports (CuI–USY) can catalyze the Ullmann-type synthesis of diaryl ethers effectively, even without a ligand, and the catalyst can be recovered and reused. acs.org Other nano-copper catalysts, such as copper nanoparticles supported on carbon nanofibers (CuNP/CNF), have also been developed for these C-O coupling reactions. nih.gov

Palladium-catalyzed systems , often referred to as Buchwald-Hartwig amination/etherification, represent another powerful method for forming C-O bonds. researchgate.netresearchgate.net These reactions typically employ a palladium salt (e.g., Pd(OAc)₂) in combination with a specialized phosphine ligand (e.g., rac-BINAP, Xantphos, or cataCXium® P). researchgate.netarkat-usa.org The choice of ligand, base (e.g., NaOtBu, Cs₂CO₃), solvent, and temperature is crucial for optimizing reaction yields and turnover numbers, especially when using less reactive aryl chlorides as substrates. nih.govresearchgate.netarkat-usa.org

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Key Components | Typical Conditions | Advantages |

|---|---|---|---|

| Copper-Based | CuI–USY (Zeolite support) acs.org | Toluene, 120°C, Ligand-free | Heterogeneous, recyclable catalyst acs.org |

| Copper-Based | CuNP/CNF (Carbon Nanofiber support) nih.gov | DMAc, Cs₂CO₃, 140°C | Good recyclability, effective for aryl iodides/bromides nih.gov |

| Palladium-Based | Pd(OAc)₂ / cataCXium® P researchgate.net | Toluene, 100°C, NaOtBu | High turnover numbers, effective for aryl chlorides researchgate.net |

| Palladium-Based | Pd₂dba₃ / rac-BINAP arkat-usa.org | THF, NaOtBu, 100-110°C | Widely applicable for various cross-couplings arkat-usa.org |

Precursor Design and Intermediate Derivatization for this compound Synthesis

Pathway A involves forming the C-O ether bond first, followed by the reduction of a nitro group.

Precursor 1: 3,5-Dichlorophenol

Precursor 2: An activated p-substituted benzene (B151609), typically 4-fluoronitrobenzene or 4-chloronitrobenzene. smolecule.com

Intermediate: The coupling of these precursors yields the key intermediate, 4-(3,5-dichlorophenoxy)nitrobenzene.

Final Step: Reduction of the nitro intermediate to the target aniline. smolecule.com

Pathway B would involve coupling a pre-formed aniline derivative.

Precursor 1: 3,5-Dichloroaniline. google.com

Precursor 2: A p-hydroxyphenyl derivative with a suitable leaving group.

Intermediate: The coupling reaction would directly form the target molecule or a protected version.

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Role in Synthesis | Common Source/Synthesis |

|---|---|---|

| 3,5-Dichlorophenol | Provides the dichlorinated aromatic ring | Commercially available or synthesized via multi-step routes. |

| 4-Fluoronitrobenzene | Provides the nitro-aniline precursor ring | Commercially available. Serves as an activated substrate for SNAr. smolecule.com |

| 4-(3,5-Dichlorophenoxy)nitrobenzene | Key intermediate | Synthesized via Ullmann or Buchwald-Hartwig coupling of the above precursors. rsc.org |

| 3,5-Dichloroaniline | Provides the dichlorinated aniline ring | Synthesized from 2,4-dichloroaniline via bromination, diazotization, and ammonolysis. google.com |

Investigation of Amine Reactivity in this compound

The reactivity of the aniline portion of the molecule is dominated by the nitrogen atom's lone pair of electrons. This lone pair influences both the nucleophilicity of the amine itself and the susceptibility of the attached aromatic ring to electrophilic attack.

Nucleophilic Characteristics of the Aniline Group

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic center. quora.comiitk.ac.in This allows the amine to react with various electrophiles. libretexts.org The nucleophilicity of an arylamine is, however, generally lower than that of an aliphatic amine because the lone pair is delocalized into the aromatic π-system.

Electrophilic Substitution on the Aniline Ring

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This strong activating effect arises from the ability of the nitrogen's lone pair to donate electron density into the benzene ring via resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. chemistrysteps.com Similarly, the ether oxygen of the phenoxy group is also an activating, ortho, para-directing group. wikipedia.org

In this compound, the para position relative to the amino group is blocked. Therefore, electrophilic attack is directed exclusively to the ortho positions (C2 and C6). The directing effects of the amino and the phenoxy groups are reinforcing, both favoring substitution at these positions.

However, the high reactivity of the aniline ring can be challenging to control. Reactions such as bromination often proceed readily without a catalyst, sometimes leading to polysubstitution. libretexts.org For instance, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com To achieve monosubstitution, the strong activating nature of the amino group can be tempered by converting it into an amide, such as an acetanilide. libretexts.orgmsu.edu The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled reactions. libretexts.orglibretexts.org

Nitration of anilines requires careful consideration, as the strongly acidic conditions (e.g., HNO₃/H₂SO₄) can protonate the basic amino group to form the anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com This anilinium group is strongly deactivating and a meta-director, which would lead to the undesired meta-substituted product. chemistrysteps.com

| Reaction | Reagents | Expected Major Product(s) | Controlling Factors |

| Bromination | Br₂ in a non-polar solvent | 2,6-Dibromo-4-(3,5-dichlorophenoxy)aniline | The -NH₂ group is highly activating, potentially leading to disubstitution. libretexts.org |

| Nitration | HNO₃/H₂SO₄ (after acetylation) | 2-Nitro-4-(3,5-dichlorophenoxy)acetanilide | Acetylation prevents oxidation and formation of the meta-directing anilinium ion. chemistrysteps.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(3,5-dichlorophenoxy)benzenesulfonic acid | The reaction forms anilinium sulfate (B86663) which rearranges to the sulfonic acid upon heating. byjus.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (after acetylation) | 2-Acetyl-4-(3,5-dichlorophenoxy)acetanilide | The free amine complexes with the Lewis acid catalyst, deactivating the ring. Acetanilide is used instead. libretexts.org |

Derivatization Reactions of the Amino Moiety

The nucleophilic amino group is amenable to a variety of derivatization reactions. These reactions are often used in synthesis to introduce new functional groups or for analytical purposes. Common derivatization reagents target the primary amine for high-yield conversions.

Acylation is a typical reaction, where the amine reacts with acyl chlorides or anhydrides in the presence of a base to form stable amides. For example, reaction with acetyl chloride would yield N-[4-(3,5-dichlorophenoxy)phenyl]acetamide. Another common derivatization is the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to produce sulfonamides. These derivatives are often crystalline solids, useful for characterization. For analytical applications, especially in chromatography, reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used to create fluorescent or UV-active derivatives. lcms.czresearchgate.net

| Derivative Type | Reagent | Reaction Conditions | Product Class |

| Amide | Acetic Anhydride (B1165640) or Acetyl Chloride | Base (e.g., pyridine) | N-Acyl aniline |

| Sulfonamide | p-Toluenesulfonyl Chloride | Base (e.g., pyridine) | N-Sulfonyl aniline |

| Schiff Base | Aldehyde or Ketone | Acid or Base catalyst | Imine |

| Fluorescent Adduct | o-Phthalaldehyde (OPA) / Thiol | Borate buffer | Isoindole |

| Fluorescent Adduct | 9-Fluorenylmethyl chloroformate (FMOC) | Acetonitrile (B52724), Base | Carbamate |

Reactivity of the Dichlorophenoxy Moiety

The dichlorophenoxy portion of the molecule consists of a stable diaryl ether linkage and a deactivated aromatic ring substituted with two chlorine atoms.

Ether Cleavage and Formation Reactions

Ethers are generally characterized by their low reactivity, and the carbon-oxygen bond is difficult to break. wikipedia.org Diaryl ethers, such as the one in this compound, are particularly inert and are not cleaved by strong acids like HBr or HI, which are effective for cleaving alkyl ethers. libretexts.orglibretexts.org This stability is due to the high strength of the sp² carbon-oxygen bond.

Cleavage of the diaryl ether bond in this molecule would require harsh conditions. Reductive cleavage methods have been developed for such unreactive bonds. These can include catalytic hydrogenolysis over metal catalysts like skeletal nickel or palladium, or the use of potent reducing systems such as triethylsilane in the presence of a strong base like potassium tert-butoxide. nih.govresearchgate.net If cleavage were to occur, it would yield two primary fragments: aniline and 3,5-dichlorophenol.

Substituent Effects of Chlorine Atoms on Aromatic Reactivity

The two chlorine atoms on the phenoxy ring have a profound influence on its reactivity. Halogens are deactivating groups in electrophilic aromatic substitution. libretexts.org This is because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M). libretexts.orglibretexts.org

In this compound, the two chlorine atoms are positioned meta to the ether linkage on the phenoxy ring. Their deactivating inductive effects are additive, making this ring significantly less electron-rich and thus much less reactive towards electrophiles than the aniline ring. Any electrophilic substitution reaction would overwhelmingly favor the activated aniline ring.

While deactivating for electrophilic substitution, the electron-withdrawing nature of the chlorine atoms can activate the ring towards nucleophilic aromatic substitution (SₙAr). msu.edu However, for an SₙAr reaction to occur on the dichlorophenoxy ring, a nucleophile would need to displace either a chlorine atom or the entire anilineoxy group. Such reactions typically require very strong nucleophiles and/or harsh conditions, especially since there are no strongly activating groups (like a nitro group) ortho or para to the potential leaving groups. msu.edupressbooks.pub

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification and structural analysis. For 4-(3,5-Dichlorophenoxy)aniline, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the aniline (B41778) ring, the dichlorophenoxy group, and the ether linkage.

Key vibrational modes expected in the Raman spectrum would include:

C-Cl Stretching: Strong bands associated with the carbon-chlorine bonds on the dichlorophenyl ring.

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region for both aromatic rings.

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group on the aniline moiety.

Aromatic Ring Vibrations: Characteristic ring breathing and stretching modes for both the aniline and dichlorophenyl rings, appearing in the 1400-1600 cm⁻¹ range.

C-O-C Ether Linkage: Asymmetric and symmetric stretching vibrations of the diaryl ether bond, which are key identifiers for the core structure of the molecule.

Analysis of these specific Raman shifts and their intensities allows for confirmation of the molecular structure and can be used to study intermolecular interactions and conformational properties.

Electronic Absorption Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). The resulting spectrum provides insights into the extent of electronic conjugation within the molecule.

The UV-Vis spectrum of aniline typically exhibits two absorption bands, one around 230 nm and another around 280 nm. researchgate.net For this compound, the presence of the dichlorophenoxy substituent is expected to modify these transitions. The ether oxygen atom can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. The spectrum would likely feature π → π* transitions associated with the aromatic systems and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

| Transition Type | Expected λmax (nm) | Associated Molecular Orbitals | Structural Origin |

|---|---|---|---|

| π → π | ~230-250 | π (HOMO) to π (LUMO) | Benzene (B151609) Ring (Phenoxy) |

| π → π | ~280-300 | π (HOMO) to π (LUMO) | Aniline Ring System |

| n → π | ~310-330 | n (N, O) to π (LUMO) | Amine and Ether Groups |

Note: The data in this table is illustrative and based on the analysis of similar aniline compounds. researchgate.net

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities, reaction byproducts, or other components in a complex mixture, as well as for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com.sg In this method, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. gcms.cz The retention time provides a characteristic identifier, while the mass spectrometer fragments the molecule into a predictable pattern, which serves as a definitive structural fingerprint.

For related compounds like dichloroanilines, derivatization with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) is sometimes used to improve chromatographic properties and detection sensitivity. nih.gov

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Subsequent fragmentation could occur through several pathways, including:

Cleavage of the ether bond, leading to fragments corresponding to the dichlorophenoxy and aminophenyl moieties.

Loss of chlorine atoms from the dichlorophenyl ring.

Fragmentation of the aniline ring, potentially involving the loss of HCN.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 253/255/257 | [M]⁺ (Molecular Ion) | Parent Molecule |

| 161/163 | [C₆H₄Cl₂O]⁺ | Cleavage of C-O ether bond |

| 92 | [C₆H₄NH₂]⁺ | Cleavage of C-O ether bond |

| 126/128 | [M - C₆H₅N]⁺ | Loss of aminophenyl radical |

Note: The fragmentation data is hypothetical, based on common fragmentation pathways of related diaryl ether and aniline compounds. Isotopic peaks due to chlorine are expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. shimadzu.com.sg For this compound, reverse-phase LC is typically coupled with a mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). jfda-online.comchromatographyonline.com

A typical LC-MS method would involve separation on a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to facilitate protonation in positive ion mode. mdpi.comnih.gov ESI is a common ionization method for polar molecules and is well-suited for generating protonated molecules [M+H]⁺ of aniline derivatives. chromatographyonline.com Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantification. nih.gov

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic acid in Water mdpi.com |

| Mobile Phase B | Acetonitrile mdpi.com |

| Flow Rate | 0.5 mL/min mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 254.0 [M+H]⁺ |

| Key Fragment Ions (m/z) | To be determined experimentally |

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of aromatic compounds like this compound. thermofisher.com The method's accuracy, precision, and reliability make it suitable for purity assessment and routine quality control.

A standard method would utilize a reverse-phase C18 or C8 column. researchgate.net The separation is typically achieved using an isocratic or gradient mobile phase consisting of a mixture of water and a polar organic solvent such as methanol or acetonitrile. sigmaaldrich.comsielc.com Detection is commonly performed using a UV or photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance, as determined from its UV-Vis spectrum. For aniline homologs, a detection wavelength around 254 nm is often effective. sigmaaldrich.com Method validation for quantitative purposes involves establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov

Computational and Theoretical Chemistry of 4 3,5 Dichlorophenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(3,5-Dichlorophenoxy)aniline, DFT calculations can be employed to determine its optimized geometry, total energy, and the distribution of electron density in its ground state. By analyzing the ground state, one can predict the most stable conformation of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to study the electronic excited states. This is particularly important for understanding the molecule's response to light, including its absorption and emission spectra. While specific TD-DFT studies on this compound are not widely available in the current literature, the methodology would allow for the prediction of its ultraviolet-visible (UV-Vis) absorption maxima, which correspond to electronic transitions from the ground state to various excited states.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich aniline (B41778) ring, particularly the amino group, indicating this is the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the dichlorophenoxy moiety, suggesting its susceptibility to nucleophilic attack. While precise, experimentally verified values for this compound are not readily found in published literature, theoretical calculations for analogous halogenated anilines and diphenyl ethers can provide valuable estimates.

Table 1: Illustrative Frontier Orbital Energies and Properties for a Substituted Diphenyl Ether

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

Note: These are representative values for a generic substituted diphenyl ether and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP analysis would likely reveal a region of high negative potential around the nitrogen atom of the aniline group, making it a prime target for electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential. The chlorine atoms on the phenoxy ring would also contribute to regions of negative potential due to their high electronegativity, while the aromatic rings themselves would present a complex landscape of positive and negative potential.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

A key aspect of the conformational analysis of this molecule is the torsional angle between the two aromatic rings. MD simulations can sample the potential energy surface associated with the rotation around the ether linkage, identifying the most stable conformations and the energy barriers between them. Furthermore, these simulations can shed light on intermolecular interactions, such as hydrogen bonding between the aniline's amino group and solvent molecules, or stacking interactions between the aromatic rings. Studies on similar molecules like 2-phenoxyaniline (B124666) have utilized MD simulations to understand these dynamic properties.

Reaction Pathway Modeling and Transition State Theory Calculations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the formation of this compound. The synthesis of diaryl ethers often involves reactions like the Ullmann condensation or the Chan-Lam coupling. researchgate.netwikipedia.org

Reaction pathway modeling for the synthesis of this compound would involve identifying the reactants, intermediates, transition states, and products for a proposed mechanism. Transition State Theory (TST) can then be used to calculate the activation energies and reaction rates. For instance, in an Ullmann-type reaction between 3,5-dichlorophenol (B58162) and an appropriately substituted aniline in the presence of a copper catalyst, computational methods could be used to model the oxidative addition and reductive elimination steps, identifying the geometry and energy of the transition states. While specific TST calculations for the synthesis of this compound are not documented in the available literature, the theoretical framework is well-established for modeling such catalytic cycles. nih.gov

In Silico Prediction of Physicochemical Descriptors for Chemical Space Exploration

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable for predicting the physicochemical properties of molecules. These models use the chemical structure to estimate properties like lipophilicity (logP), aqueous solubility (logS), and various other descriptors that are important for understanding a molecule's behavior in different environments.

For this compound, which has applications as an intermediate in the synthesis of herbicides, QSAR models have been developed for related diphenyl ether herbicides. researchgate.netnih.govnih.gov These models can predict the biological activity based on structural features. Similarly, QSPR models can predict its physicochemical properties, which are crucial for assessing its environmental fate and transport.

Table 2: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Method of Prediction |

| Molecular Weight | 268.12 g/mol | Calculation from formula |

| LogP (Octanol-Water Partition Coefficient) | 4.5 - 5.0 | Fragment-based methods |

| Aqueous Solubility (LogS) | -4.0 to -5.0 | QSPR models |

| Polar Surface Area | ~38 Ų | Topological analysis |

| Number of Hydrogen Bond Donors | 1 | Structural analysis |

| Number of Hydrogen Bond Acceptors | 2 | Structural analysis |

Note: These values are estimates based on common in silico prediction methods and may vary depending on the specific algorithm and parameters used.

Spectroscopic Property Simulations and Correlation with Experimental Data

The elucidation of the structural and electronic properties of this compound is greatly advanced by the synergy between computational simulations and experimental spectroscopic methods. Theoretical calculations, primarily employing Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting spectroscopic data. This section explores the simulation of various spectroscopic properties of this compound and discusses the correlation of these theoretical predictions with available experimental data for structurally related compounds, given the absence of published experimental spectra for the title compound itself.

Computational approaches, such as DFT and its time-dependent extension (TD-DFT), are frequently used to model the spectroscopic characteristics of molecules. rsc.org These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. The accuracy of these simulations is highly dependent on the chosen functional and basis set. For halogenated aromatic compounds, functionals like B3LYP paired with basis sets such as 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental findings. bookpi.org

To illustrate the correlation between theoretical calculations and experimental data, we can consider the closely related compound, 3,5-dichloroaniline (B42879). Experimental spectroscopic data for this molecule can serve as a benchmark for what would be expected for this compound.

Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is commonly used for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Comparison of Experimental ¹H NMR Data for 3,5-Dichloroaniline and Hypothetical Calculated Data for this compound

| Compound | Proton | Experimental Chemical Shift (ppm) of 3,5-Dichloroaniline * | Hypothetical Calculated Chemical Shift (ppm) for this compound |

| 3,5-Dichloroaniline | Aromatic H | 6.6-7.0 | - |

| This compound | Aniline ring H | - | 6.8-7.2 |

| Dichlorophenoxy ring H | - | 7.0-7.4 | |

| Data is generalized from typical spectra and may vary based on solvent and experimental conditions. |

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

For this compound, key vibrational modes would include the N-H stretching of the amine group, C-N stretching, C-O-C stretching of the ether linkage, and C-Cl stretching. The calculated spectrum would be expected to show good agreement with an experimental spectrum. For comparison, the experimental IR spectrum of 3,5-dichloroaniline exhibits characteristic peaks for the amino group and the chlorinated aromatic ring.

Table 2: Comparison of Key Experimental IR Frequencies for 3,5-Dichloroaniline and Hypothetical Calculated Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) for 3,5-Dichloroaniline * | Hypothetical Calculated Frequency (cm⁻¹) for this compound |

| N-H Stretch | 3300-3500 | 3350-3550 |

| Aromatic C-H Stretch | 3000-3100 | 3050-3150 |

| C=C Aromatic Ring Stretch | 1550-1650 | 1570-1630 |

| C-O-C Ether Stretch | - | 1200-1280 |

| C-Cl Stretch | 650-800 | 670-820 |

| Data is generalized from typical spectra and may vary based on solvent and experimental conditions. |

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. The predicted spectrum is influenced by the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted aromatic systems. The correlation between the calculated and experimental λmax is generally good, although the choice of solvent in the experimental setup can influence the peak positions, an effect that can also be modeled computationally using solvent models.

Table 3: Hypothetical Calculated UV-Vis Absorption Data for this compound

| Electronic Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |

| HOMO -> LUMO | ~300 | > 0.1 |

| Other π -> π* | ~250 | > 0.1 |

Structure Activity Relationship Sar Investigations of 4 3,5 Dichlorophenoxy Aniline Derivatives

Systemic Variation of Halogen Substitution Patterns and their Impact on Molecular Interactions

The nature and position of halogen substituents on the 4-(3,5-Dichlorophenoxy)aniline scaffold play a critical role in modulating molecular interactions and, consequently, biological activity. Halogens, through their combined steric and electronic effects, can influence a molecule's conformation, lipophilicity, and ability to form crucial non-covalent interactions such as hydrogen bonds and halogen bonds.

Systematic variation of these halogen patterns has been a key strategy in optimizing the activity of analogous diphenyl ether derivatives. For instance, in the development of antifungal agents, the introduction of one or two halogen atoms on a benzyl (B1604629) group attached to a diphenyl ether carboxamide skeleton was found to enhance antifungal activity. nih.gov This suggests that the strategic placement of halogens can lead to more favorable interactions within the target's binding site.

The position of chlorine atoms can significantly impact binding affinity. Studies on other bicyclic scaffolds have shown that the specific placement of chlorine atoms can lead to varying degrees of intermolecular interactions, such as Cl–π interactions with aromatic residues in a protein's active site. nih.gov The strength and geometry of these interactions are highly dependent on the substitution pattern.

The following table summarizes the impact of varying halogen substitutions on the antifungal activity of a series of N-(alkoxy)-diphenyl ether carboxamide derivatives against different fungal pathogens.

| Compound | R Group (Substitution on Benzyl) | R. solani (% Inhibition at 50 µg/mL) | S. sclerotiorum (% Inhibition at 50 µg/mL) | B. cinerea (% Inhibition at 50 µg/mL) | F. graminearum (% Inhibition at 50 µg/mL) |

|---|---|---|---|---|---|

| M9 | Benzyl | >50 | >50 | >50 | Data Not Available |

| M10 | 2-Fluorobenzyl | Data Not Available | >M9 | >M9 | >M9 |

| M11 | 4-Fluorobenzyl | Data Not Available | >M9 | >M9 | >M9 |

| M15 | 2,4-Dichlorobenzyl | >70 | >M9 | >M9 | >M9 |

Data is qualitatively presented based on findings from a study on N-(alkoxy)diphenyl ether carboxamide derivatives, where specific percentage inhibitions for all pathogens were not uniformly provided. The table illustrates the general trend of enhanced activity with halogen substitution. nih.gov

Rational Design and Synthesis of Analogues with Modified Aniline (B41778) and Phenoxy Moieties

The rational design of analogues of this compound involves strategic modifications to both the aniline and phenoxy rings to enhance biological activity and selectivity. This process is often guided by computational modeling and a deep understanding of the target's structure and binding site characteristics.

Modifications of the Aniline Moiety: The aniline ring presents a key site for modification. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems to explore different interactions with the target protein. For instance, in the design of kinase inhibitors, the aniline nitrogen is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. soton.ac.uk Modifications at the ortho, meta, and para positions of the aniline ring with various functional groups (e.g., methyl, methoxy, halo) can influence the molecule's electronics and sterics, thereby affecting its binding affinity and selectivity. The synthesis of such analogues typically involves nucleophilic aromatic substitution or cross-coupling reactions to introduce the desired functionalities.

Modifications of the Phenoxy Moiety: The 3,5-dichlorophenoxy ring is another critical component for modification. Altering the substitution pattern on this ring can modulate the compound's lipophilicity and its ability to fit into hydrophobic pockets within the target's binding site. The synthesis of these analogues can be achieved through Ullmann condensation or Buchwald-Hartwig amination, coupling a substituted phenol (B47542) with an appropriate aniline derivative. For example, in a series of 4-anilinoquinazoline (B1210976) derivatives, modifications to the aniline portion, including the introduction of bromo- and fluoro-substituents, led to compounds with potent anticancer activity.

A general synthetic scheme for the preparation of 4-(phenoxy)aniline derivatives often involves the coupling of a substituted phenol with a substituted aniline.

Mechanistic Insights into Molecular Recognition through Structural Modifications

Understanding the molecular recognition of this compound derivatives by their biological targets is crucial for rational drug design. Structural modifications provide valuable insights into the key interactions that govern binding affinity and specificity.

Molecular docking studies on analogous structures, such as phenoxyacetanilide derivatives targeting the COX-2 enzyme, have revealed the importance of specific interactions. semanticscholar.orgresearchgate.net For instance, the phenoxy moiety often occupies a hydrophobic pocket, while the aniline portion can form hydrogen bonds with key amino acid residues. The dichlorophenoxy group in this compound likely plays a significant role in anchoring the ligand within a hydrophobic region of the binding site.

In the context of kinase inhibitors, the aniline part of the scaffold frequently interacts with the hinge region of the ATP-binding site, forming one or more hydrogen bonds that are critical for potent inhibition. ohiolink.edu The diphenyl ether portion then extends into other regions of the active site, where substitutions on the phenoxy ring can be tailored to interact with specific amino acid side chains, thereby enhancing selectivity. The torsional flexibility between the two aromatic rings allows the molecule to adopt a conformation that is complementary to the binding site.

Structural modifications that alter this flexibility or disrupt key interactions can lead to a significant loss of activity. For example, introducing bulky substituents near the ether linkage could sterically hinder the optimal binding conformation. Conversely, introducing groups capable of forming additional favorable interactions, such as hydrogen bonds or halogen bonds, can enhance binding affinity.

Correlation between Electronic and Steric Parameters and Observed Activities in Model Systems

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, electronic and steric parameters are key descriptors in such analyses.

Electronic Parameters: Electronic effects of substituents are often quantified using the Hammett constant (σ). tbzmed.ac.ir Electron-withdrawing groups, like the chlorine atoms on the phenoxy ring, have positive σ values and decrease the electron density of the aromatic system. This can influence the pKa of the aniline nitrogen and its ability to act as a hydrogen bond donor. QSAR studies on aniline derivatives have shown that electronic parameters related to N-hydroxylation and the stability of the corresponding arylnitrenium ions can explain their relative mutagenic activities. nih.gov

Steric Parameters: Steric properties, often described by parameters such as the Taft steric parameter (Es) or molar refractivity (MR), are crucial for determining how well a ligand fits into its binding site. frontiersin.org Bulky substituents can either enhance activity by promoting favorable van der Waals interactions or decrease activity due to steric hindrance. In a 3D-QSAR study of longifolene-derived diphenyl ether compounds with antifungal activity, the CoMFA (Comparative Molecular Field Analysis) method revealed the importance of both steric and electrostatic fields for activity. nih.gov The analysis suggested that bulky, electropositive groups at certain positions were favorable for activity, while electronegative groups at other positions were detrimental.

The following table presents a hypothetical QSAR model for a series of diphenyl ether derivatives, illustrating the correlation between electronic and steric parameters and antifungal activity.

| Compound | Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Es) | Observed Activity (log 1/IC50) | Predicted Activity (log 1/IC50) |

|---|---|---|---|---|---|

| 1 | H | 0.00 | 0.00 | 4.50 | 4.52 |

| 2 | 4-Cl | 0.23 | -0.97 | 5.10 | 5.08 |

| 3 | 3-CH3 | -0.07 | -1.24 | 4.80 | 4.81 |

| 4 | 4-NO2 | 0.78 | -2.52 | 5.50 | 5.49 |

| 5 | 3,5-diCl | 0.74 | -1.94 | 5.80 | 5.79 |

This table is a hypothetical representation to illustrate the principles of QSAR and does not represent actual experimental data for this compound derivatives.

Ligand Design Principles Derived from this compound Scaffolds

The this compound scaffold and the broader diphenyl ether framework are considered "privileged structures" in medicinal chemistry. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net This designation is due to their ability to serve as versatile templates for the design of ligands that can interact with a wide range of biological targets, often with high affinity and selectivity.

Several key ligand design principles can be derived from studies of this scaffold:

Exploitation of Hydrophobic Pockets: The diphenyl ether core provides a significant hydrophobic surface area that can effectively occupy hydrophobic pockets in enzyme active sites or receptor binding domains. The 3,5-dichloro substitution pattern further enhances this lipophilicity.

Directional Hydrogen Bonding: The aniline nitrogen serves as a crucial hydrogen bond donor, often anchoring the ligand to the target protein. Modifications to the aniline ring can modulate the strength and directionality of this interaction.

Conformational Control: The torsional freedom around the ether linkage allows the scaffold to adopt various conformations. Substituents on both rings can be used to restrict this flexibility, locking the molecule into a bioactive conformation and potentially increasing affinity and selectivity.

Vectorial Exploration of Binding Sites: The scaffold provides distinct vectors for chemical modification. Substituents on the aniline and phenoxy rings can be extended to probe different regions of the binding site, allowing for the optimization of interactions and the development of highly potent and selective inhibitors. For example, this scaffold has been successfully employed in the design of kinase inhibitors, where the aniline portion interacts with the hinge region and the phenoxy portion extends towards the solvent-exposed region or other sub-pockets. soton.ac.uk

Advanced Research Applications As Chemical Precursors and Building Blocks

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, 4-(3,5-Dichlorophenoxy)aniline is a versatile intermediate. The primary amine group (-NH₂) is a key functional handle that allows for a wide range of chemical transformations. It can readily undergo reactions such as diazotization, acylation, alkylation, and condensation, providing access to a vast array of more complex molecular structures.

The synthesis of various bioactive molecules and heterocyclic compounds often employs aniline (B41778) derivatives as starting points. nih.govresearchgate.netmdpi.com For instance, the amine can be converted into a diazonium salt, which is a gateway to numerous other functional groups, or it can be acylated to form amides, a common structural motif in pharmaceuticals and other functional molecules. researchgate.net The presence of the 3,5-dichlorophenoxy group provides steric bulk and specific electronic properties that influence the reactivity and characteristics of the final products. This substituent pattern is crucial for creating molecules with precise three-dimensional shapes and functionalities, which is a central goal in modern synthetic chemistry. nbinno.com

Table 1: Key Synthetic Transformations of the Aniline Moiety

| Reaction Type | Reagents | Resulting Functional Group | Significance |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide | Formation of stable linkages in bioactive molecules and polymers. |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) | Highly versatile intermediate for substitution reactions (e.g., Sandmeyer reaction). |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Precursor for ligands and heterocyclic compounds. |

Precursor in the Development of Functional Materials and Polymers

Aniline and its derivatives are fundamental monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). nih.govrsc.org this compound can serve as a monomer or co-monomer in polymerization reactions to create novel polyaniline derivatives with modified properties. The oxidative polymerization of the aniline units leads to the formation of a conjugated polymer backbone responsible for the material's electrical conductivity.

The incorporation of the bulky and electronegative 3,5-dichlorophenoxy side group onto the polyaniline chain is expected to significantly alter the polymer's characteristics. ias.ac.in These modifications can influence key properties such as:

Solubility: The side groups can enhance solubility in common organic solvents, which is a major challenge for standard polyaniline and crucial for processability and film formation. nih.gov

Morphology: The substituent can affect the packing of the polymer chains, leading to different surface morphologies, from granular to nanofibrous structures. rsc.org

Electrical Properties: The electronic nature of the substituent can tune the conductivity of the resulting polymer.

These modified polymers are subjects of research for applications in areas like chemical sensors, anti-corrosion coatings, and electronic devices where specific material properties are required. nih.govrsc.org

Role in the Synthesis of Research Compounds in Agrochemical Discovery (as chemical intermediates)

The structural motifs present in this compound are frequently found in molecules developed during agrochemical research. Dichlorinated aromatic compounds and diaryl ethers are common features in many commercial herbicides and insecticides. Consequently, this aniline derivative is a valuable intermediate for the synthesis of new potential agrochemicals.

Researchers in agrochemical discovery synthesize libraries of novel compounds to screen for biological activity. This compound serves as a core scaffold that can be systematically modified. For example, the amine group can be reacted to form ureas, thioureas, sulfonamides, or complex heterocyclic systems. Each new derivative is then tested for its potential as an herbicide, insecticide, or fungicide. The specific substitution pattern of the dichlorophenoxy ring is often designed to mimic or interact with specific biological targets in pests or weeds. Related structures, such as 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, are known key intermediates for potent insecticides like hexaflumuron, highlighting the importance of this class of compounds in agrochemical development. researchgate.net

Applications in the Research and Development of Dyes and Pigments

Aniline derivatives are foundational to the synthetic dye industry. epa.gov The primary amino group of this compound makes it a suitable diazo component for the synthesis of azo dyes. The synthesis process typically involves two main steps:

Diazotization: The aniline derivative is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to convert the amino group into a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542), naphthol, or another aniline derivative. researchgate.net

The reaction between the diazonium salt of this compound and various coupling components would produce a range of azo dyes. The final color of the dye is determined by the extended conjugated system formed between the two aromatic rings linked by the azo group (-N=N-). The 3,5-dichlorophenoxy portion of the molecule would significantly influence the hue, lightfastness, and wash fastness of the resulting dye. Dichloroaniline derivatives are known intermediates in the manufacturing of pigments and dyes. chemicalbook.com

Table 2: Potential Azo Dyes from this compound

| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |

|---|---|---|---|

| Diazotized this compound | Phenol | Hydroxyazo Dye | Yellow to Orange |

| Diazotized this compound | Naphthol derivatives | Naphthol AS Dye | Orange to Red to Blue |

Design and Synthesis of Advanced Ligands for Catalysis Research

In the field of catalysis, ligands play a critical role in controlling the activity and selectivity of metal catalysts. The amine functionality of this compound provides a reactive site for the synthesis of more complex molecules that can act as ligands.

By reacting the amine group, researchers can introduce other coordinating atoms (such as phosphorus, sulfur, or additional nitrogen atoms) to create multidentate ligands. For example, condensation with salicylaldehyde (B1680747) would produce a Schiff base ligand, capable of coordinating with various transition metals. The electronic properties of the ligand, which are crucial for its interaction with the metal center, are influenced by the dichlorophenoxy moiety. The two chlorine atoms are electron-withdrawing, which can modulate the electron density on the coordinating atoms and, consequently, the catalytic performance of the final metal complex. These custom-designed ligands are instrumental in developing new catalysts for a wide range of organic transformations, from cross-coupling reactions to asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dichlorophenoxy)aniline, and how can regioselectivity challenges be addressed?

- Methodology : A common approach involves coupling 3,5-dichlorophenol with nitrobenzene derivatives via nucleophilic aromatic substitution. For example, microwave-assisted synthesis (50–80°C, 15–30 min) improves reaction efficiency and minimizes byproducts . Regioselectivity challenges arise due to steric hindrance from chlorine substituents; using directing groups (e.g., sulfonyl chlorides) or optimized reaction conditions (e.g., pH 4–6) can enhance selectivity .

Q. How can structural characterization of this compound derivatives be performed?

- Methodology : Combine NMR spectroscopy (e.g., , ) for functional group identification with X-ray crystallography for absolute configuration determination. For example, δH values in DMSO-d6 (e.g., 7.73 ppm for aromatic protons) and coupling constants (e.g., ) confirm substitution patterns . SHELX programs are widely used for crystallographic refinement .

Q. What safety protocols are critical when handling chlorinated aniline derivatives?

- Methodology : Use fume hoods, nitrile gloves, and PPE due to potential toxicity. Chlorinated anilines may release HCl fumes under heat; neutralize spills with sodium bicarbonate. Refer to safety data sheets (SDS) for related compounds (e.g., 3,5-Dichloro-2,4-difluoroaniline) for hazard mitigation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes. For instance, sulfamoyl derivatives of this compound show inhibitory activity against rat liver POR (cytochrome P450 reductase), validated via kinetic assays (IC determination) . Adjust substituents (e.g., sulfonyl groups) to optimize steric and electronic complementarity.

Q. What strategies resolve contradictions in reaction yields for derivatives of this compound?

- Methodology : Analyze reaction intermediates via LC-MS to identify side reactions (e.g., hydrolysis of sulfonamide intermediates). For example, coupling 4-(2,4-dichlorophenoxy)aniline with naphthoic acid derivatives under anhydrous conditions improved yields from 50% to 66% by minimizing water-mediated degradation .

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in electrophilic substitution?

- Methodology : Use Hammett plots to correlate substituent effects with reaction rates. The electron-withdrawing nature of chlorine atoms deactivates the aromatic ring, favoring meta-substitution. Experimental validation via bromination (e.g., Br/FeBr) shows preferential formation of 2-bromo derivatives due to steric and electronic constraints .

Q. What purification techniques are optimal for isolating this compound derivatives from complex reaction mixtures?

- Methodology : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (e.g., ethanol/water). For polar derivatives (e.g., sulfonamides), reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .

Methodological Notes

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional heating .

- Analytical Cross-Validation : Cross-reference NMR data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities in peak assignments .

- Safety Compliance : Adhere to OSHA guidelines for chlorinated compounds, including waste disposal in halogen-compatible containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.